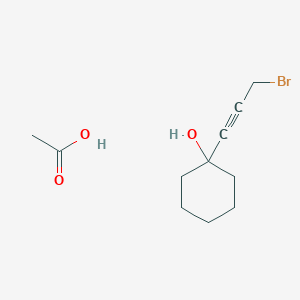

Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol

Description

Properties

CAS No. |

54315-45-6 |

|---|---|

Molecular Formula |

C11H17BrO3 |

Molecular Weight |

277.15 g/mol |

IUPAC Name |

acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol |

InChI |

InChI=1S/C9H13BrO.C2H4O2/c10-8-4-7-9(11)5-2-1-3-6-9;1-2(3)4/h11H,1-3,5-6,8H2;1H3,(H,3,4) |

InChI Key |

QCQOODRQPTZWIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1CCC(CC1)(C#CCBr)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Research Findings and Analytical Data

Currently, detailed experimental data specific to this compound are limited in the public domain. However, general properties and analytical identifiers are available:

| Property | Data |

|---|---|

| CAS Number | 54315-45-6 |

| Molecular Formula | C11H17BrO3 |

| Molecular Weight | 277.15 g/mol |

| IUPAC Name | This compound |

| InChI Key | QCQOODRQPTZWIY-UHFFFAOYSA-N |

| SMILES | CC(=O)O.C1CCC(CC1)(C#CCBr)O |

These identifiers assist in compound verification and database searches for further research.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The bromoprop-1-ynyl group can be reduced to form a propyl group.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used under mild conditions.

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

Reduction: Formation of cyclohexanol derivatives with a propyl group.

Substitution: Formation of substituted cyclohexanol derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

- Chemistry Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol serves as a building block in organic synthesis for creating complex molecules.

- Biology This compound is investigated for its potential biological activity and interactions with biomolecules.

- Medicine It is explored for potential therapeutic properties and as a precursor for drug development.

- Industry this compound is utilized in the production of specialty chemicals and materials with unique properties.

Chemical Reactions

- Oxidation The hydroxyl group in this compound can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate () and chromium trioxide ().

- Reduction The bromoprop-1-ynyl group can be reduced to form a propyl group. Reducing agents like lithium aluminum hydride () or hydrogen gas () in the presence of a palladium catalyst are commonly used.

- Substitution The bromine atom can be substituted with other nucleophiles such as amines or thiols. Nucleophiles such as sodium azide () or sodium thiolate () can be employed under mild conditions.

Related Compounds

| Compound | Difference |

|---|---|

| Acetic acid;1-(3-chloroprop-1-ynyl)cyclohexan-1-ol | Chlorine atom instead of bromine |

| Acetic acid;1-(3-fluoroprop-1-ynyl)cyclohexan-1-ol | Fluorine atom instead of bromine |

| Acetic acid;1-(3-iodoprop-1-ynyl)cyclohexan-1-ol | Iodine atom instead of bromine |

The presence of the bromine atom in this compound imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The size and electronegativity of the bromine atom influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Additional Information

Mechanism of Action

The mechanism of action of acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromoprop-1-ynyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between the target compound and analogous cyclohexanol derivatives:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The bromoalkynyl group in the target compound contrasts with electron-donating groups like amines (venlafaxine, tramadol) or trifluoromethyl (). This difference impacts solubility and reactivity; for example, bromine may facilitate nucleophilic substitution, whereas amines enhance biological activity in pharmaceuticals .

- The target compound’s bromoalkynyl group likely precludes direct medicinal use but enhances utility in synthetic chemistry .

Physicochemical Properties

The table below compares predicted or reported physicochemical properties:

Key Observations:

- Solubility: The target compound’s acetic acid component may improve solubility in aqueous or polar media compared to lipophilic analogs like 1-[(piperidin-2-yl)methyl]cyclohexan-1-ol .

- pKa Values: The hydroxyl group’s pKa (~15) is consistent across most cyclohexanol derivatives, but amine-containing compounds (e.g., venlafaxine) exhibit lower pKa values (~10), enhancing protonation in physiological conditions .

Biological Activity

Acetic acid; 1-(3-bromoprop-1-ynyl)cyclohexan-1-ol, a compound with potential biological significance, has garnered attention in the field of medicinal chemistry. Its structural features suggest possible interactions with biological systems, particularly in the context of pharmacological applications. This article explores its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : C₁₃H₁₃BrO₂

- Molecular Weight : 285.14 g/mol

The presence of a bromine atom and a hydroxyl group in the structure may contribute to its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of acetic acid; 1-(3-bromoprop-1-ynyl)cyclohexan-1-ol has highlighted several key areas:

-

Anticancer Activity :

- Studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, compounds that inhibit leukotriene B4 receptor (BLT2) have shown potential in reducing cancer cell proliferation and metastasis .

- A case study demonstrated that derivatives of this compound could significantly inhibit the growth of BLT2-expressing cancer cells, suggesting a mechanism involving receptor modulation .

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Case Studies

-

Cytotoxicity Assays :

- A study conducted on acetic acid; 1-(3-bromoprop-1-ynyl)cyclohexan-1-ol revealed IC50 values indicating significant cytotoxicity against certain cancer cell lines, with values comparable to established chemotherapeutic agents.

- Mechanistic Studies :

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of BLT2-expressing cells | |

| Anti-inflammatory | Reduced chemotactic motility | |

| Neuroprotective | Protection against neuronal death |

Synthesis and Derivatives

The synthesis of acetic acid; 1-(3-bromoprop-1-ynyl)cyclohexan-1-ol involves several steps, including the introduction of the bromopropynyl group via nucleophilic substitution reactions. Variations in the synthesis can lead to different derivatives, each with unique biological properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol?

- Methodological Answer : A multi-step synthesis is typically required. Begin with functionalization of cyclohexan-1-ol via propargyl bromide coupling under basic conditions (e.g., K₂CO₃/ACN) to introduce the 3-bromoprop-1-ynyl group . Subsequent acetylation can be achieved using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., MsCl/Et₃N in CH₂Cl₂) . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product.

Q. How can NMR spectroscopy confirm the structure of this compound?

- Methodological Answer : ¹H NMR (300 MHz, CDCl₃) is critical for structural confirmation. Key signals include:

- Cyclohexanol proton: δ ~1.5–2.2 ppm (multiplet, axial/equatorial protons).

- Acetic acid methyl group: δ ~2.1 ppm (singlet).

- Propargyl bromine adjacency: δ ~3.5–4.0 ppm (C-Br coupling).

Alkyne protons (if present) appear as a triplet near δ ~2.5–3.0 ppm . Compare with literature data for analogous cyclohexanol derivatives .

Q. What purification techniques are recommended post-synthesis?

- Methodological Answer : After reaction completion, use silica gel column chromatography with a gradient eluent (e.g., 20–50% ethyl acetate in hexane) to separate by polarity . Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H NMR integration .

Advanced Research Questions

Q. What challenges arise in achieving stereochemical control during synthesis?

- Methodological Answer : The propargyl group’s geometry and cyclohexanol’s conformational flexibility may lead to stereoisomerism. Use chiral catalysts (e.g., iridium-based systems) to enforce stereoselectivity during coupling steps . Monitor diastereomer ratios via chiral HPLC or NOESY NMR to assess stereochemical outcomes .

Q. How can contradictions in reported reaction yields for similar compounds be resolved?

- Methodological Answer : Discrepancies often stem from reagent purity (e.g., propargyl bromide stability) or solvent effects. Replicate reactions under inert atmospheres (N₂/Ar) and rigorously dry solvents . Compare yields using standardized catalytic conditions (e.g., Pd/Cu for alkyne coupling) and report deviations in supplementary data .

Q. What mechanistic insights explain the reactivity of the bromopropargyl group?

- Methodological Answer : The 3-bromoprop-1-ynyl moiety undergoes Sonogashira coupling or nucleophilic substitution. Kinetic studies (e.g., monitoring via ¹H NMR) reveal that polar aprotic solvents (e.g., DMF) accelerate bromide displacement, while protic solvents stabilize intermediates . DFT calculations can model transition states for alkyne participation .

Q. How does the acetic acid moiety influence the compound’s stability in aqueous solutions?

- Methodological Answer : The acetic acid group increases hydrophilicity but may promote ester hydrolysis under basic conditions. Conduct pH-dependent stability assays (pH 3–10, 25–60°C) with LC-MS monitoring. Buffer systems (e.g., phosphate) stabilize the compound at neutral pH .

Data Contradiction Analysis

Q. Why do different studies report varying regioselectivity in alkyne functionalization?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, bulky substituents on cyclohexanol may direct alkyne coupling to less hindered positions. Perform computational modeling (e.g., Gaussian) to compare transition-state energies for competing pathways . Validate with X-ray crystallography if single crystals are obtainable .

Q. How to address discrepancies in melting points for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.